

Application Notes and Protocols for Purifying AF555 NHS Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive succinimidyl esters, such as Alexa Fluor™ 555 NHS ester (**AF555 NHS**), are widely used for the covalent labeling of proteins. This process is crucial for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence-based protein interaction assays.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[3][4] Proper purification of the labeled protein is a critical step to remove unconjugated dye, which can lead to high background signal and inaccurate results.[5] This document provides a detailed protocol for the purification of proteins labeled with **AF555 NHS** ester, along with relevant quantitative data and visualizations to guide researchers in achieving high-quality fluorescently labeled protein conjugates.

Data Presentation

Table 1: Recommended Dye-to-Protein Molar Ratios for Labeling



Protein Type	Molecular Weight (kDa)	Recommended Starting Molar Ratio (Dye:Protein)
IgG Antibody	~150	10:1 to 20:1
Other Proteins	>20	5:1 to 15:1
Smaller Proteins	<20	Optimization required, start with lower ratios

Note: The optimal molar ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.

Table 2: Expected Degree of Labeling (DOL) for IgG

Antibodies

Molar Ratio (Dye:Protein)	Expected DOL (moles of dye per mole of protein)
10:1	3 - 5
15:1	4 - 7
20:1	6 - 9

Note: The degree of labeling is highly dependent on the protein's lysine content, concentration, and the reaction conditions. For most applications, a DOL of 2-10 for antibodies is considered optimal. Over-labeling can lead to fluorescence quenching and loss of protein activity.

Table 3: Comparison of Purification Methods



Purification Method	Principle	Typical Protein Recovery	Purity	Notes
Spin Desalting Columns	Size Exclusion Chromatography	>85%	High (efficient removal of free dye)	Fast and convenient for small sample volumes (e.g., < 1 mL).
Gravity-Flow Desalting Columns	Size Exclusion Chromatography	>90%	High	Suitable for larger sample volumes. Requires more time than spin columns.
Dialysis	Diffusion	>95%	Very High	Time-consuming (requires multiple buffer changes over several hours to overnight). Can lead to sample dilution.

Experimental Protocols Protein Preparation for Labeling

For successful labeling, the protein should be in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.

Recommended Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

 If your protein is in a buffer containing primary amines, perform a buffer exchange into PBS using a desalting column or dialysis.



 Ensure the protein concentration is at least 1 mg/mL. Dilute protein solutions will label less efficiently.

AF555 NHS Ester Labeling Reaction

The reaction between the **AF555 NHS** ester and the primary amines on the protein is pH-dependent, with an optimal pH range of 8.0-8.5.

Materials:

- Protein solution (in PBS, pH 7.2-7.4)
- AF555 NHS Ester (dissolved in anhydrous DMSO at 10 mg/mL immediately before use)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

Procedure:

- Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.
- Slowly add the calculated amount of **AF555 NHS** ester solution to the protein solution while gently stirring or vortexing. The dye-to-protein molar ratio should be optimized, but a starting point of 10:1 to 20:1 is common for antibodies.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein using a Spin Desalting Column

This is a rapid and efficient method for removing unconjugated AF555 dye from the labeled protein.

Materials:

- Spin desalting column (e.g., Zeba™ Spin Desalting Columns)
- Collection tubes



• PBS, pH 7.2-7.4

Procedure:

- Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
- Place the column in a new collection tube.
- Slowly apply the entire labeling reaction mixture to the center of the resin bed.
- Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
- The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the column resin.

Determination of Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.
- Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ (A₅₅₅ × Correction Factor)] / ε protein
 - Correction Factor for AF555 at 280 nm: 0.08
 - ∘ ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹)
- Calculate the Degree of Labeling: DOL = A_{555} / ($\epsilon_{dye} \times Protein Concentration (M))$
 - ∘ ϵ dye for AF555: Molar extinction coefficient of AF555 at 555 nm (≈ 150,000 M⁻¹cm⁻¹)



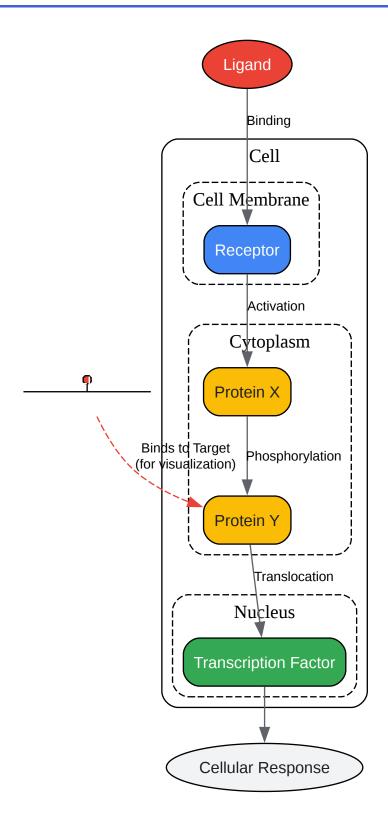
Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for labeling and purifying **AF555 NHS** ester conjugated proteins.





Click to download full resolution via product page

Caption: Use of AF555-labeled antibody in immunofluorescence to visualize a target protein in a signaling pathway.



Conclusion

The purification of **AF555 NHS** labeled proteins is a straightforward yet critical process for obtaining high-quality reagents for various research applications. Size exclusion chromatography, particularly with spin desalting columns, offers a rapid and efficient method for removing unconjugated dye, leading to high protein recovery and purity. By carefully controlling the labeling conditions and verifying the degree of labeling, researchers can produce reliable and reproducible fluorescently labeled protein conjugates for their experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Quantitative Assessment of Fluorescent Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling and modification of proteins PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Purifying AF555 NHS Labeled Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555274#protocol-for-purifying-af555-nhs-labeled-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com